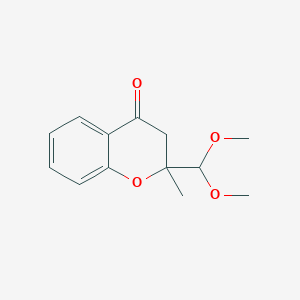

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

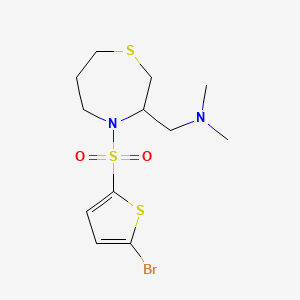

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as BPPA, is a compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. It is a derivative of the well-known drug, thalidomide, which was used in the past as a sedative and anti-nausea medication. However, thalidomide was found to cause severe birth defects, leading to its withdrawal from the market. BPPA was developed as a safer alternative to thalidomide, with similar therapeutic effects but without the harmful side effects.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research by Kamiński et al. (2015) explored the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, aiming to discover potential anticonvulsant agents. The study highlighted molecules that demonstrated broad spectra of activity across preclinical seizure models. Compound 11, in particular, exhibited high protection without impairing motor coordination, suggesting a better safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Antibacterial Activity

Branch et al. (1987) described the synthesis and antibacterial activity of 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl) carbonylamino] acetamido]-7 alpha-formamidocephalosporins. These compounds showed inhibition against both Gram-positive and Gram-negative bacteria, including strains producing beta-lactamase. The presence of phenyl as the aryl residue enhanced activity against Gram-negative organisms, indicating potential for treating infections caused by resistant bacteria (Branch et al., 1987).

Chemoselective Acetylation

Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This process is significant for the complete natural synthesis of antimalarial drugs, demonstrating the chemical's utility in developing treatments for malaria (Magadum & Yadav, 2018).

Herbicide Metabolism

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their carcinogenicity in rats, exploring the complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. The study provides insights into the metabolic processing of these herbicides, which are used in agriculture, and their potential risks (Coleman et al., 2000).

Anticancer Drug Development

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. The synthesis and molecular docking analysis indicate the compound's potential as an anticancer drug, emphasizing the importance of such molecules in developing new cancer treatments (Sharma et al., 2018).

Propiedades

IUPAC Name |

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-3-5-6-14-7-9-15(10-8-14)19-16(22)13-21-12-11-20(4-2)17(23)18(21)24/h7-10H,3-6,11-13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUUMCLNYKAYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)

![2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide](/img/structure/B2719650.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)

![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)

![(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2719654.png)

![N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2719656.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2719657.png)